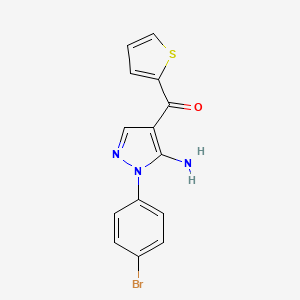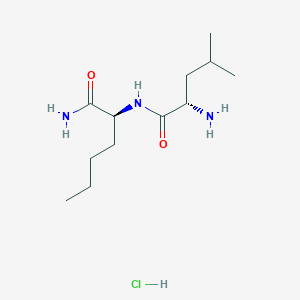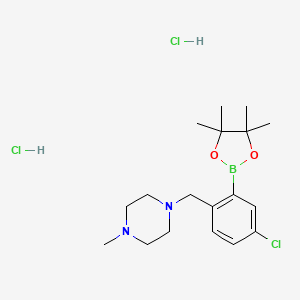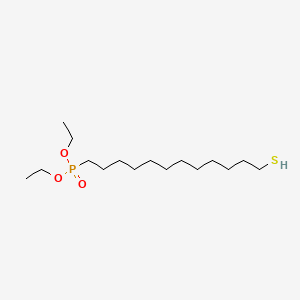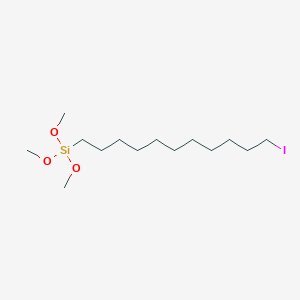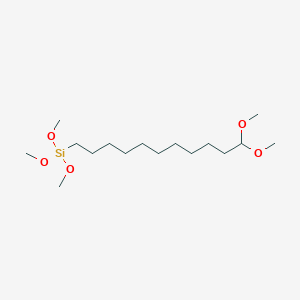
11-Iodoundecyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Iodoundecyltrichlorosilane is an organosilicon compound with the molecular formula C11H22Cl3ISi. It is a coupling agent that reacts with tertiary amines to form corresponding quaternary ammonium salts . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
11-Iodoundecyltrichlorosilane can be synthesized through a series of chemical reactions. One common method involves the reaction of undecyltrichlorosilane with iodine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Chemical Reactions Analysis
11-Iodoundecyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common reagents used in these reactions include tertiary amines, water, and other silanes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Iodoundecyltrichlorosilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: It can be used to modify surfaces for biological assays and experiments.
Mechanism of Action
The mechanism of action of 11-Iodoundecyltrichlorosilane involves its ability to react with various functional groups, such as amines and hydroxyl groups. This reactivity allows it to form stable bonds with different substrates, making it useful in surface modification and coupling applications . The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparison with Similar Compounds
11-Iodoundecyltrichlorosilane can be compared with other similar compounds, such as:
11-Bromoundecyltrichlorosilane: Similar in structure but contains a bromine atom instead of iodine.
11-Chloroundecyltrichlorosilane: Contains a chlorine atom instead of iodine. It is also used as a coupling agent but may have different chemical properties and reactivity.
The uniqueness of this compound lies in its iodine atom, which can impart different reactivity and properties compared to its bromine and chlorine analogs.
Properties
IUPAC Name |
trichloro(11-iodoundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl3ISi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKOBQFEBHOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
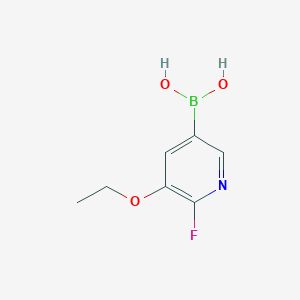
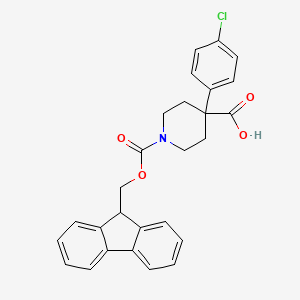
![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
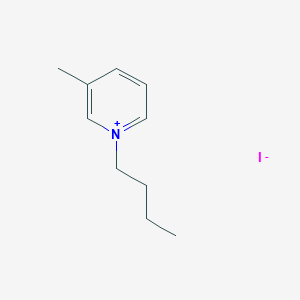
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)
